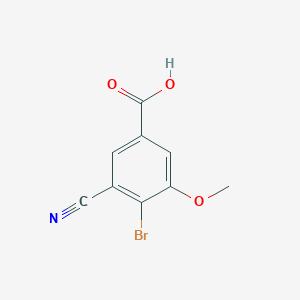

4-Bromo-3-cyano-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-bromo-3-cyano-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXGQZXBOXBMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Chlorination and Aminolysis

- Starting from 4-methyl-3-methoxybenzoic acid, thionyl chloride facilitates conversion to the corresponding acyl chloride.

- Subsequent aminolysis with ammoniacal liquor yields the benzamide intermediate.

- Reagents: Thionyl chloride (mole ratio ~1:3), ammoniacal liquor (mole ratio ~1:3)

- Temperature: 80–90°C for acyl chloride formation; 0–30°C for aminolysis

- Notes: Toluene is preferred as the solvent due to its inertness and boiling point.

- This step is efficient, with yields exceeding 85% under optimized conditions, and is scalable for industrial production.

Dehydration of Benzamide to Nitrile

- The benzamide undergoes dehydration in the presence of thionyl chloride, converting the amide to the nitrile.

- Reagents: Thionyl chloride (molar ratio ~1:4)

- Solvent: Toluene or chlorobenzene

- Temperature: 100–110°C

- Yield: Typically above 80%, with high purity of nitrile product.

Bromination of Methyl Group

- The methyl group on the nitrile intermediate is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

- Reagents: NBS (molar ratio ~1:1), benzoyl peroxide (catalyst)

- Solvent: Chlorobenzene or carbon tetrachloride

- Temperature: Reflux (~80°C)

- Selectivity: High for monobromination; over-bromination minimized by controlling reaction time.

- Bromination yields are typically >90%, with minimal polybromination, crucial for subsequent hydrolysis.

Hydrolysis of Bromomethyl to Methylol Derivative

- Bromomethyl groups are hydrolyzed in aqueous alkali to form methylol derivatives.

- Reagents: Aqueous sodium hydroxide or potassium hydroxide

- Temperature: Room temperature to mild heating (~50°C)

- Yield: High conversion (>85%) with minimal side reactions.

Oxidation to Benzaldehyde Derivative

- The methylol derivative undergoes oxidation, typically with potassium permanganate or other mild oxidants, to form the aldehyde.

- Reagents: Potassium permanganate or sodium dichromate

- Temperature: Controlled (~50°C)

- Outcome: Formation of 4-bromo-3-cyano-5-methoxybenzoic acid with high purity.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Thionyl chloride + ammoniacal liquor | Toluene | 80–90°C | 85–90 | Efficient amidation |

| 2 | Thionyl chloride | Toluene | 100–110°C | 80+ | High nitrile yield |

| 3 | NBS + BPO | Chlorobenzene or CCl₄ | Reflux | >90 | Selective bromination |

| 4 | Aqueous alkali | Water | Room temp | >85 | Hydrolysis efficiency |

| 5 | KMnO₄ or Na₂Cr₂O₇ | Water | 50°C | High | Oxidation to aldehyde |

Research Findings and Industrial Considerations

- Reaction Optimization: Precise control of temperature and reagent molar ratios is critical to maximize yield and minimize by-products.

- Scalability: The outlined route is compatible with continuous flow processes, which enhance safety and efficiency.

- Environmental Impact: Use of chlorinated solvents like CCl₄ is discouraged; alternatives like chlorobenzene are preferred, and waste management protocols are necessary.

- Cost Efficiency: Starting materials such as 4-methyl-3-methoxybenzoic acid are commercially available, and reagents like NBS are cost-effective for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 4-amino-3-cyano-5-methoxybenzoic acid.

Oxidation: Formation of 4-bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-cyano-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-3-cyano-5-methoxybenzoic acid (hypothetical) with structurally related brominated benzoic acid derivatives from the evidence:

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups (Br, CN): The cyano group in 4-bromo-3-cyano-5-methoxybenzoic acid significantly increases acidity (pKa ~2–3 estimated) compared to methyl (pKa ~4.3 in 4-bromo-3-methylbenzoic acid) or methoxy substituents (pKa ~4.5 in 5-bromo-2-methoxybenzoic acid) . Methoxy Group: Enhances solubility in polar solvents (e.g., methanol, DMSO) compared to non-polar derivatives like 4-bromobenzoic acid .

Reactivity: The cyano group enables nucleophilic substitution or reduction to amine derivatives, a pathway absent in methyl- or hydroxy-substituted analogs. Bromine at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, similar to 4-bromobenzoic acid .

Applications: Pharmaceuticals: Cyano and bromo groups are common in kinase inhibitors (e.g., analogs of 3-bromo-5-hydroxy-4-methoxybenzoic acid in anti-inflammatory agents) .

Research Findings and Data

Regulatory Status:

- No specific data exist for the target compound, but brominated analogs like 4-bromobenzoic acid are regulated under REACH (EU) and require hazard labeling .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 4-bromo-3-cyano-5-methoxybenzoic acid?

- Methodological Answer : Characterization involves a combination of techniques:

- NMR Spectroscopy : Use - and -NMR to identify substituent positions (e.g., methoxy, cyano, bromo groups). Coupling constants in aromatic regions help confirm substitution patterns.

- X-ray Crystallography : For structural elucidation, employ programs like SHELXL for refinement, leveraging high-resolution data to resolve torsional angles and intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.

Q. How is 4-bromo-3-cyano-5-methoxybenzoic acid synthesized, and what intermediates are critical?

- Methodological Answer : A typical synthesis involves:

- Bromination : Selective bromination of a pre-functionalized benzoic acid derivative using NBS (N-bromosuccinimide) in DCM under controlled temperature (0–5°C) to avoid over-substitution.

- Cyano Group Introduction : Utilize a Rosenmund-von Braun reaction with CuCN in DMF at 120°C, followed by hydrolysis to stabilize the nitrile group.

- Key Intermediates : 5-Methoxy-3-nitrobenzoic acid (for nitrile reduction) and 3-bromo-5-methoxybenzoic acid (for subsequent functionalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data analysis for this compound?

- Methodological Answer : Discrepancies often arise from twinning or disordered solvent molecules. Strategies include:

- Data Reprocessing : Use SHELXE for iterative phasing and density modification to improve electron density maps.

- Validation Tools : Apply R-free values and clash scores (via PLATON) to assess model accuracy.

- Temperature Factors : Refine anisotropic displacement parameters for heavy atoms (e.g., bromine) to account for thermal motion .

Q. What synthetic strategies optimize regioselective functionalization of the benzene ring in derivatives?

- Methodological Answer : Substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy) influence reactivity:

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position, enabling selective bromination or cyanation.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the bromo site, facilitated by Pd(PPh) catalysis .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Variability may stem from assay conditions or impurity profiles. Mitigation steps:

- Purity Validation : Use HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity.

- Dose-Response Curves : Repeat bioassays (e.g., receptor binding) under standardized conditions (pH 7.4, 37°C) with internal controls.

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What challenges arise in purifying 4-bromo-3-cyano-5-methoxybenzoic acid, and how are they addressed?

- Methodological Answer : Polar functional groups (cyano, carboxylic acid) complicate purification:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) gradients, adjusting pH to 3–4 with acetic acid to protonate the carboxylic acid .

Application-Oriented Questions

Q. What makes this compound a viable pharmacophore for dual dopamine D2/serotonin 5-HT3 receptor antagonism?

- Methodological Answer : Structural features enable dual binding:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.